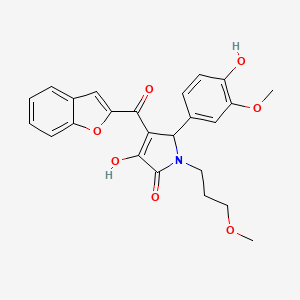![molecular formula C22H17F4NO5 B15026572 Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate](/img/structure/B15026572.png)
Propyl 4-[({5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}carbonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a propyl group, a tetrafluorophenoxy moiety, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Tetrafluorophenoxy Intermediate: This involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the tetrafluorophenoxy group.
Coupling with Furan Derivative: The tetrafluorophenoxy intermediate is then coupled with a furan derivative under specific conditions to form the furan-amido linkage.
Introduction of the Propyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
- 2,3,5,6-Tetrafluoroterephthalaldehyde
Uniqueness
PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE is unique due to its combination of a tetrafluorophenoxy group and a furan-amido linkage, which imparts distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of PROPYL 4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H17F4NO5 |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
propyl 4-[[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H17F4NO5/c1-2-9-30-22(29)12-3-5-13(6-4-12)27-21(28)17-8-7-14(32-17)11-31-20-18(25)15(23)10-16(24)19(20)26/h3-8,10H,2,9,11H2,1H3,(H,27,28) |
InChI-Schlüssel |
IUYQBMZNSAFZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Dimethylamino)propyl]-1-(4-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026495.png)
![methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026505.png)
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026512.png)

![2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]-N-phenylacetamide](/img/structure/B15026516.png)
![6-(4-fluorophenyl)-N-(3-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026528.png)
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026536.png)
![(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-3-methylaniline](/img/structure/B15026543.png)
![N-(2,4-dimethylphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026567.png)
![5-(4-Chlorophenyl)-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026569.png)
![azepan-1-yl(3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone](/img/structure/B15026571.png)
![5-[(2-Fluorophenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15026573.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026574.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026578.png)
